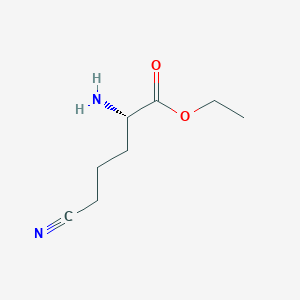![molecular formula C23H20O4 B13800983 [1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid CAS No. 56181-63-6](/img/structure/B13800983.png)
[1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid: is an organic compound characterized by the presence of a biphenyl group and a phenylethyl group attached to a malonic acid core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid typically involves the reaction of biphenyl and phenylethyl derivatives with malonic acid or its esters. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the malonic acid, followed by the addition of the biphenyl and phenylethyl groups .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: [1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry: In chemistry, [1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological research to study the interactions of biphenyl and phenylethyl groups with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, making them candidates for drug development. Research into their potential as anti-inflammatory, antimicrobial, or anticancer agents is ongoing .
Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its structural features make it suitable for applications in coatings, adhesives, and electronic materials .
作用機序
The mechanism of action of [1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid involves its interaction with specific molecular targets and pathways. The biphenyl and phenylethyl groups can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function. Additionally, the malonic acid core can chelate metal ions, affecting enzymatic activities and signaling pathways .
類似化合物との比較
2-Methyl-2-(2-fluoro-1,1’-biphenyl-4-yl)malonic acid diethyl ester: This compound shares a similar biphenyl structure but differs in the presence of a fluorine atom and ester groups.
Phenolic compounds from Dendrobium brymerianum: These compounds also contain aromatic rings and exhibit biological activities, but their structures and functional groups differ significantly.
Uniqueness: [1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid is unique due to its combination of biphenyl and phenylethyl groups attached to a malonic acid core
特性
CAS番号 |
56181-63-6 |
|---|---|
分子式 |
C23H20O4 |
分子量 |
360.4 g/mol |
IUPAC名 |
2-[2-phenyl-1-(4-phenylphenyl)ethyl]propanedioic acid |
InChI |
InChI=1S/C23H20O4/c24-22(25)21(23(26)27)20(15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20-21H,15H2,(H,24,25)(H,26,27) |
InChIキー |
QUFVZWVTYPOLSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C3=CC=CC=C3)C(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


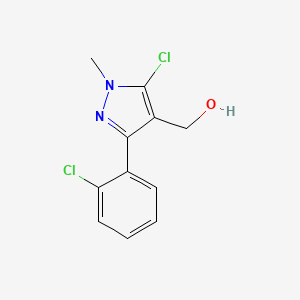
![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
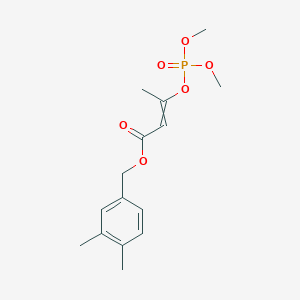
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B13800930.png)

![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;diiodide](/img/structure/B13800946.png)
![Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate](/img/structure/B13800949.png)
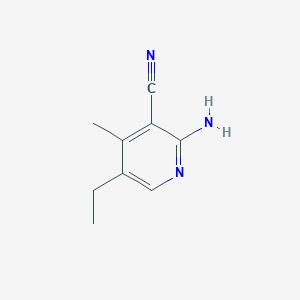
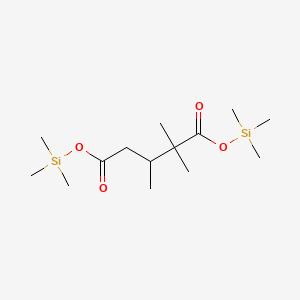
![Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)
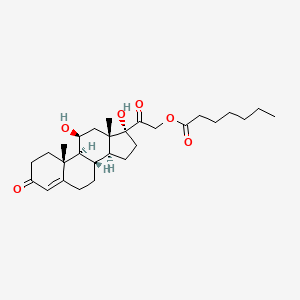

![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-ethoxyphenyl]-1-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-3-oxo-, ethyl ester](/img/structure/B13800991.png)
